Cas no 1451392-86-1 ((6-Bromo-2,3-dichlorophenyl)boronic acid)
(6-Bromo-2,3-dichlorophenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (6-Bromo-2,3-dichlorophenyl)boronic acid
- 6-bromo-2,3-dichlorophenylboronic acid
- AK479077
- Z1571
- DTXSID501251889
- (6-bromo-2,3-dichlorophenyl)boronicacid
- MFCD13184266
- 6-Bromo-2,3-dichlorophenylboronicacid
- AKOS015892875
- 1451392-86-1
- BIC39286
- C72755
- DS-18902
- Boronic acid, B-(6-bromo-2,3-dichlorophenyl)-
- C6H4BBrCl2O2
-
- MDL: MFCD13184266
- Inchi: 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
- InChI Key: MTOJHIIWLKTMGL-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1B(O)O)Cl)Cl
Computed Properties
- Exact Mass: 267.88648g/mol
- Monoisotopic Mass: 267.88648g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
Experimental Properties
- Boiling Point: 394.9±52.0°C at 760 mmHg
(6-Bromo-2,3-dichlorophenyl)boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
(6-Bromo-2,3-dichlorophenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B681360-1g |
(6-Bromo-2,3-Dichlorophenyl)Boronic Acid |
1451392-86-1 | 1g |
$ 50.00 | 2022-06-06 | ||
| TRC | B681360-5g |
(6-Bromo-2,3-Dichlorophenyl)Boronic Acid |
1451392-86-1 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | B681360-10g |
(6-Bromo-2,3-Dichlorophenyl)Boronic Acid |
1451392-86-1 | 10g |
$ 80.00 | 2022-06-06 | ||
| Alichem | A019111176-5g |
(6-Bromo-2,3-dichlorophenyl)boronic acid |
1451392-86-1 | 97% | 5g |
445.50 USD | 2021-06-17 | |
| Alichem | A019111176-10g |
(6-Bromo-2,3-dichlorophenyl)boronic acid |
1451392-86-1 | 97% | 10g |
795.00 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ166-1g |
(6-Bromo-2,3-dichlorophenyl)boronic acid |
1451392-86-1 | 97% | 1g |
448.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ166-5g |
(6-Bromo-2,3-dichlorophenyl)boronic acid |
1451392-86-1 | 97% | 5g |
4939CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ166-50mg |
(6-Bromo-2,3-dichlorophenyl)boronic acid |
1451392-86-1 | 97% | 50mg |
55.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ166-250mg |
(6-Bromo-2,3-dichlorophenyl)boronic acid |
1451392-86-1 | 97% | 250mg |
617CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D637027-5g |
(6-bromo-2,3-dichlorophenyl)boronic acid |
1451392-86-1 | 95% | 5g |
$1170 | 2024-08-03 |
(6-Bromo-2,3-dichlorophenyl)boronic acid Suppliers
(6-Bromo-2,3-dichlorophenyl)boronic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (6-Bromo-2,3-dichlorophenyl)boronic acid
Introduction to (6-Bromo-2,3-dichlorophenyl)boronic Acid (CAS No. 1451392-86-1)
(6-Bromo-2,3-dichlorophenyl)boronic acid, also known by its CAS registry number CAS No. 1451392-86-1, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of phenylboronic acid, featuring a bromine atom at the 6-position and chlorine atoms at the 2 and 3 positions of the benzene ring. Its unique structure endows it with exceptional reactivity and compatibility in various chemical transformations, making it a valuable building block in modern organic chemistry.
The synthesis of (6-Bromo-2,3-dichlorophenyl)boronic acid typically involves multi-step processes that include electrophilic substitution reactions, halogenation, and boronate formation. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to streamline the synthesis of this compound, significantly reducing reaction times and enhancing yields.
One of the most notable applications of (6-Bromo-2,3-dichlorophenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl or alkenyl halides in the presence of palladium catalysts. The presence of multiple halogen substituents on the aromatic ring enhances its reactivity in such coupling reactions, enabling the construction of complex aromatic systems with high precision.
Recent studies have highlighted the potential of (6-Bromo-2,3-dichlorophenyl)boronic acid in drug discovery and materials science. In medicinal chemistry, this compound serves as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to undergo multiple substitution reactions allows for extensive structural diversification, making it an invaluable tool for exploring novel pharmacophores.
In materials science, (6-Bromo-2,3-dichlorophenyl)boronic acid has been utilized in the development of advanced materials such as organic semiconductors and functional polymers. Its electronic properties and compatibility with various cross-coupling reactions make it a promising candidate for designing materials with tailored optoelectronic characteristics. Researchers have demonstrated its utility in creating conjugated systems with enhanced charge transport properties, paving the way for applications in flexible electronics and photovoltaic devices.
The versatility of (6-Bromo-2,3-dichlorophenyl)boronic acid is further underscored by its role in click chemistry and other modular synthetic strategies. These approaches emphasize simplicity and efficiency in constructing complex molecules from simple building blocks. By leveraging its reactivity and structural diversity, chemists can rapidly assemble intricate structures with high fidelity.
In conclusion, (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS No. 1451392-86-1) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with cutting-edge synthetic methodologies and diverse applications across multiple disciplines, positions it as an indispensable compound in contemporary research and industry.
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